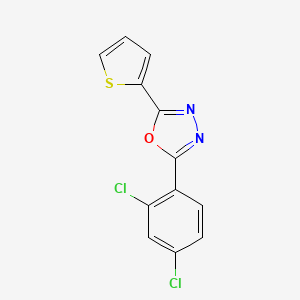

2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS/c13-7-3-4-8(9(14)6-7)11-15-16-12(17-11)10-2-1-5-18-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNUZNKDGINECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215211 | |

| Record name | 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478260-89-8 | |

| Record name | 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dichlorobenzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is isolated by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its effectiveness against the dengue virus. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant inhibitory activity against the dengue viral polymerase, with some compounds showing submicromolar activity against all four dengue virus serotypes .

Case Study Example:

A study reported the synthesis of various 1,3,4-oxadiazole derivatives, including those similar to 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole. These derivatives were subjected to high-throughput screening (HTS) and showed promising results in inhibiting viral replication in vitro .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Several studies have demonstrated that oxadiazole derivatives can exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2-(5-Methylthienyl)-5-(phenyl)-1,3,4-oxadiazole | Escherichia coli | 16 µg/mL |

| 5-(4-Chlorophenyl)-3-(thienyl)-1,3,4-oxadiazole | Pseudomonas aeruginosa | 64 µg/mL |

Agricultural Applications

The compound has potential applications in agriculture as a pesticide or herbicide due to its structural characteristics that allow for interaction with biological systems in plants and pests. Research has indicated that oxadiazoles can act as effective agents against certain agricultural pests and diseases.

Case Study Example:

A field trial conducted on crops treated with oxadiazole-based formulations showed a significant reduction in pest populations compared to untreated controls. The efficacy was attributed to both contact and systemic action of the compounds .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substitutions on the Oxadiazole Ring

The biological activity of 1,3,4-oxadiazoles is highly dependent on substituents at positions 2 and 3. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., nitro, sulfonyl) at position 2 or 5 exhibit enhanced bioactivity. For example, sulfonyl derivatives (e.g., methylsulfonyl in ) improve stability and binding affinity through increased electron deficiency .

Antimicrobial Activity

- Sulfone Derivatives : Compounds like 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole show exceptional antibacterial activity against Xanthomonas oryzae (EC₅₀ = 0.17 µg/mL), outperforming commercial fungicides . The target compound’s thienyl group may offer similar advantages by facilitating interactions with bacterial receptors .

- Piperidine Derivatives : 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione analogs with piperidine substitutions demonstrate moderate antimicrobial activity, highlighting the role of nitrogen-containing substituents .

Anticancer Activity

- Chlorophenyl Derivatives : 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles (e.g., compound 106 in ) inhibit cancer cell growth by 98.74% (SF-295 glioblastoma) at 10⁻⁵ M. The 2,4-dichlorophenyl group in the target compound may enhance cytotoxicity due to increased lipophilicity and membrane permeability .

- N-Substituted Analogs : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives exhibit selective activity against liver cancer (IC₅₀ = 2.46 µg/mL), suggesting that amine functionalization can improve selectivity .

Structural and Electronic Effects

- Substituent Flexibility: Phenoxymethyl groups at position 2 enhance antibacterial activity by introducing sp³-hybridized methylene, which improves receptor compatibility . The 2-thienyl group’s rigid yet conjugated structure may balance flexibility and aromaticity for optimized bioactivity.

Biological Activity

2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula: C12H7ClN2OS

- Molecular Weight: 262.71 g/mol

- CAS Number: 23589-75-5

Biological Activity Overview

The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific findings related to its biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound shows promising anticancer properties.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| HeLa | 20.00 | Topoisomerase I inhibition |

| HCT-116 | 18.50 | Cell cycle arrest |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cell lines, particularly MCF-7 and HeLa cells. The mechanism involves apoptosis induction and inhibition of topoisomerase I activity, which are critical pathways in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: Flow cytometry analysis revealed that the compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of p53 and caspase-3 cleavage.

- Topoisomerase Inhibition: Molecular docking studies suggest strong interactions between the compound and topoisomerase I, leading to decreased enzyme activity and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against various pathogens.

Case Study: Antimicrobial Efficacy

A study tested the antimicrobial activity against common bacterial strains. The results are presented in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated.

Findings on Inflammatory Markers

In vitro studies showed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Q & A

What are the common synthetic routes for 2-(2,4-Dichlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization of thiohydrazides or hydrazine derivatives with carboxylic acid precursors. For example:

- Route 1: Reacting 2,4-dichlorobenzoyl chloride with thiophene-2-carbohydrazide under reflux in ethanol, followed by cyclization using phosphorous oxychloride (POCl₃) as a dehydrating agent .

- Route 2: Utilizing nucleophilic substitution reactions, where 5-(2-thienyl)-1,3,4-oxadiazole-2-thiol is treated with 2,4-dichlorobenzyl halides in tetrahydrofuran (THF) with triethylamine as a base, yielding the target compound .

Key Considerations: Optimize reaction time (typically 6–12 hours), solvent polarity, and stoichiometric ratios to improve yields (>80%). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- 1H-NMR and 13C-NMR: Confirm substitution patterns (e.g., aromatic protons of dichlorophenyl and thienyl groups). For example, the thienyl protons appear as a multiplet in δ 7.0–7.5 ppm .

- Infrared Spectroscopy (IR): Identify oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C, H, N, and Cl percentages .

- X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between aromatic rings) for advanced structural validation .

How are in vitro bioactivity assays designed to evaluate this compound’s antibacterial potential?

Level: Basic

Methodological Answer:

- EC50 Determination: Use regression models to quantify inhibitory activity. For example, linear regression equations (e.g., ) derived from dose-response curves against pathogens like Xanthomonas oryzae (rice blight). Data is collected at 24–48 hours post-treatment .

- Statistical Validation: Ensure correlation coefficients () >0.95 for reliability. Compare EC50 values to standards (e.g., bismerthiazole, EC50 = 92.61 µg/mL) .

| Compound | Regression Equation | EC50 (µg/mL) |

|---|---|---|

| 2-(Methylsulfonyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | 52.14 ± 1.05 | |

| Bismerthiazole (Control) | 92.61 ± 2.15 |

How can structure-activity relationship (SAR) studies be designed for oxadiazole derivatives?

Level: Advanced

Methodological Answer:

- Variation of Substituents: Modify electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups on phenyl/thienyl rings to assess impact on bioactivity. For example, replacing methylsulfonyl with ethylsulfonyl increases EC50 from 52.14 to 63.95 µg/mL .

- Computational Modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, HOMO energy of 6.2 eV correlates with electron-donating capacity in pesticidal activity .

- Crystallographic Data: Analyze bond lengths and angles (e.g., C-N bond ~1.32 Å in oxadiazole ring) to correlate geometry with activity .

How to resolve contradictions in bioactivity data across studies?

Level: Advanced

Methodological Answer:

- Source Analysis: Identify experimental variables (e.g., solvent polarity in bioassays, pathogen strains). For instance, EC50 discrepancies may arise from differences in bacterial culture media (e.g., nutrient broth vs. agar) .

- Statistical Re-evaluation: Apply multivariate analysis (ANOVA) to isolate confounding factors. For example, batch-to-batch purity variations (±2%) can significantly alter IC50 values in enzyme inhibition assays .

- Meta-Analysis: Compare datasets using standardized protocols (e.g., OECD guidelines for pesticidal testing) to normalize results .

What computational methods predict interactions with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., α-glucosidase). For example, oxadiazole derivatives show high affinity (binding energy < -8 kcal/mol) due to hydrophobic interactions with active-site residues .

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors in oxadiazole ring) using tools like Phase .

How to interpret crystallographic data for structural analysis?

Level: Advanced

Methodological Answer:

- Unit Cell Parameters: Monoclinic symmetry (space group C2/c) with cell dimensions indicates a densely packed crystal lattice .

- Dihedral Angles: Measure angles between aromatic rings (e.g., 25° between dichlorophenyl and thienyl groups) to assess planarity and π-π stacking potential .

- Thermal Ellipsoids: Evaluate atomic displacement parameters (ADPs) to confirm rigidity of the oxadiazole core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.